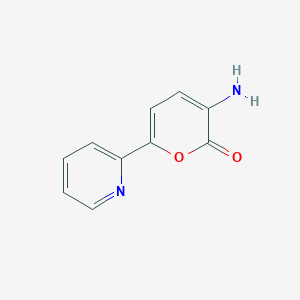

3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

922167-69-9 |

|---|---|

Molekularformel |

C10H8N2O2 |

Molekulargewicht |

188.18 g/mol |

IUPAC-Name |

3-amino-6-pyridin-2-ylpyran-2-one |

InChI |

InChI=1S/C10H8N2O2/c11-7-4-5-9(14-10(7)13)8-3-1-2-6-12-8/h1-6H,11H2 |

InChI-Schlüssel |

ZAWGUKZTSMQZBH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C2=CC=C(C(=O)O2)N |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for 3 Amino 6 Pyridin 2 Yl 2h Pyran 2 One and Its Precursors

De Novo Synthesis Approaches

The de novo synthesis of 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one involves the sequential formation of the pyran-2-one core and the introduction of the requisite amino and pyridinyl substituents.

Cyclization Reactions for the 2H-Pyran-2-one Core Formation

The formation of the 2H-pyran-2-one scaffold is a critical step in the synthesis of the target molecule. Various cyclization strategies have been employed to construct this heterocyclic ring system.

One common approach is the Knoevenagel condensation followed by an oxa-6π-electrocyclization . nih.gov This method typically involves the reaction of an enal with a 1,3-dicarbonyl compound. nih.gov The resulting intermediate dienone can then undergo electrocyclization to form the 2H-pyran-2-one ring. nih.govrsc.org The stability of the final pyranone is often enhanced by the presence of substituents that favor the cyclic form over the open-chain dienone isomer. nih.gov

Another powerful method for constructing the lactone ring is the Dieckmann cyclization . An improved synthesis of a β-keto lactone, a precursor to a 6,6-disubstituted 2H-pyranone, was achieved via an intramolecular cyclization of a β-acetoxy ester. acs.org This approach demonstrated that the choice of substrate, specifically an alkyl ester over an oxazolidinone, significantly improves the cyclization yield. acs.org

Intramolecular cyclization of specifically functionalized acyclic precursors is also a viable route. For instance, the condensation of aldehydes with dehydroacetic acid can lead to intermediates that, upon further reaction, can undergo intramolecular cyclization to form the pyran-2,4-(3H)-dione system, a related scaffold. imist.ma

The following table summarizes key features of these cyclization strategies.

| Cyclization Strategy | Key Reactants | General Conditions | Ref. |

| Knoevenagel/Electrocyclization | Enal, 1,3-Dicarbonyl Compound | Base or acid catalysis | nih.gov |

| Dieckmann Cyclization | β-Acetoxy Ester | Base (e.g., NaHMDS) | acs.org |

| Intramolecular Condensation | Substituted Aldehydes, Dehydroacetic Acid | Microwave irradiation | imist.ma |

Introduction of the 3-Amino Substituent

The introduction of the amino group at the C3 position of the 2H-pyran-2-one ring can be achieved through several methods. A common strategy involves the use of a protected amino group that is deprotected in a later step.

A widely used precursor is the 3-benzoylamino-2H-pyran-2-one derivative. The benzoyl protecting group can be effectively removed by heating in concentrated sulfuric acid to yield the corresponding 3-amino-2H-pyran-2-one in high yields (78-97%). acs.org This method is applicable to a variety of substituted 2H-pyran-2-ones. acs.org

Alternatively, the amino group can be introduced via the reaction of enaminones . For example, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one can be condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, which can then be reacted with various nitrogen-containing nucleophiles. researchgate.net In some cases, amine exchange reactions on pre-existing 3-amino-substituted pyranones can be utilized to introduce different amino functionalities. researchgate.net

While not explicitly reported for this compound, classical reactions like the Curtius or Hofmann rearrangements from a corresponding carboxylic acid or amide at the C3 position represent potential, albeit less direct, routes for introducing the amino group. rsc.org

| Method | Precursor | Key Reagents/Conditions | Yield (%) | Ref. |

| Deprotection | 3-Benzoylamino-2H-pyran-2-one | Conc. H₂SO₄, heat | 78-97 | acs.org |

| From Enaminones | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | DMF-DMA, then N-nucleophile | - | researchgate.net |

| Amine Exchange | 3-(Disubstituted amino)-pyranone | Primary amine, heat | - | researchgate.net |

Incorporation of the 6-(pyridin-2-yl) Moiety

Attaching the pyridin-2-yl group at the C6 position of the pyran-2-one ring is a key step. This is often accomplished using modern cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling of a 6-halo-2H-pyran-2-one with a pyridin-2-ylboronic acid or its ester is a feasible approach. nih.govnih.govresearchgate.net While the direct application on a 6-halo-3-amino-2H-pyran-2-one is not extensively documented, the methodology is well-established for a wide range of substrates, including challenging 2-pyridyl nucleophiles. nih.govnih.gov Similarly, the Stille coupling between a 6-stannyl-2H-pyran-2-one and 2-halopyridine, or vice versa, offers another route, known for its tolerance to various functional groups. orgsyn.org

A two-step synthesis involving Pd-catalyzed alkynylzinc-haloacrylic acid coupling followed by ZnBr₂-catalyzed lactonization has been developed for the synthesis of 6-alkyl-2-pyrones, which could potentially be adapted for 6-aryl substituents. nih.gov

A catalyst-free, one-pot method has been reported for the synthesis of 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, which involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one, an aldehyde, and 2-methylpyridine. nih.gov While this produces a more complex side chain, it demonstrates a method for incorporating the pyridinyl moiety.

| Coupling Reaction | Reactants | Catalyst/Reagents | Ref. |

| Suzuki-Miyaura | 6-Halo-2H-pyran-2-one, Pyridin-2-ylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂), Base | nih.govnih.gov |

| Stille | 6-Stannyl-2H-pyran-2-one, 2-Halopyridine | Pd catalyst | orgsyn.org |

| One-pot, catalyst-free | 4-Hydroxy-6-methyl-2H-pyran-2-one, Aldehyde, 2-Methylpyridine | Dioxane, heat | nih.gov |

Advanced Synthetic Routes to 2H-Pyran-2-one Derivatives

To improve synthetic efficiency, reduce waste, and access diverse molecular scaffolds, advanced synthetic strategies such as one-pot multicomponent reactions and novel catalytic approaches have been developed.

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. nih.gov

A notable one-pot synthesis of 3-benzoylamino derivatives of 2H-pyran-2-ones involves the reaction of alkanones, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid in acetic anhydride. mdpi.comresearchgate.net This method can be performed under conventional heating or with microwave irradiation, the latter often leading to shorter reaction times. mdpi.comresearchgate.net

Another versatile MCR for synthesizing 2-amino-4H-pyran derivatives involves the reaction of an aldehyde, malononitrile (B47326), and a C-H activated acid, such as dimedone, in the presence of a catalyst like 2-aminoethanol or urea (B33335). nih.govresearchgate.netrsc.org While this leads to a 4H-pyran, it highlights the power of MCRs in constructing pyran rings. The synthesis of 3-(2′-amino-3′-cyano-4′-arylpyrid-6′-yl) coumarins via a microwave-assisted one-pot reaction of 3-acetylcoumarin, aromatic aldehydes, and malononitrile further demonstrates the utility of MCRs in creating complex heterocyclic systems. researchgate.net

| MCR Type | Key Reactants | Conditions | Product Type | Ref. |

| Three-component | Alkanone, DMFDMA, Hippuric Acid | Acetic anhydride, heat or microwave | 3-Benzoylamino-2H-pyran-2-one | mdpi.comresearchgate.net |

| Three-component | Aldehyde, Malononitrile, C-H Acid | Base or organocatalyst | 2-Amino-4H-pyran | nih.govresearchgate.net |

| Three-component | 3-Acetylcoumarin, Aldehyde, Malononitrile | Microwave irradiation | 3-(Pyridyl)coumarin | researchgate.net |

Catalytic Approaches in Pyranone Synthesis

The use of catalysts can significantly enhance the efficiency, selectivity, and scope of pyranone synthesis. Both metal- and organo-catalysis have been successfully employed.

Metal Catalysis:

Gold Catalysis: Gold(I) catalysts have been used in a formal [2+2+2] cycloaddition of carbonyl compounds and propiolates to regioselectively synthesize highly substituted 2H-pyrans. acs.org Gold catalysts can also promote the intramolecular cyclization of tert-butyl ynoates to form the 2-pyrone ring. nih.gov Furthermore, gold-catalyzed oxidative cascade reactions of bispropargyl ethers can lead to polycyclic 2H-pyran-3(6H)-ones. rsc.orgresearchgate.net

Copper Catalysis: Copper powder has been used to catalyze the coupling and cyclization of β-bromo-α,β-unsaturated carboxylic acids with 1,3-diketones under microwave irradiation to afford 2H-pyran-2-ones. researchgate.net Copper(I) catalysts have also been employed in the three-component reaction of an oxirane, an alkyne, and a malonate to produce functionalized 2H-pyrans. researchgate.net

Palladium Catalysis: As mentioned in section 2.1.3, palladium catalysis is crucial for cross-coupling reactions to introduce the pyridinyl substituent. nih.govorgsyn.orgnih.gov

Organocatalysis:

N-Heterocyclic Carbenes (NHCs): NHCs have been shown to catalyze the formal [3+3] annulation of alkynyl esters with enolizable ketones to produce functionalized 2H-pyran-2-ones in a highly regioselective manner under metal-free conditions. acs.orgresearchgate.netnih.gov

l-Proline: This amino acid has been used as a catalyst in the three-component reaction of anilines, aldehydes, and barbituric acids or malononitrile to regioselectively synthesize fused pyrimidine-diones and quinoline-carbonitriles, demonstrating its potential for promoting pyran-forming cascade reactions. rsc.org

| Catalyst Type | Reaction | Key Features | Ref. |

| Gold(I) | Formal [2+2+2] cycloaddition | Regioselective, mild conditions | acs.org |

| Copper Powder | Coupling/cyclization | Microwave-assisted, good yields | researchgate.net |

| Palladium | Cross-coupling | Forms C-C bonds with aryl groups | orgsyn.orgnih.gov |

| N-Heterocyclic Carbene | [3+3] Annulation | Metal-free, high regioselectivity | acs.orgresearchgate.netnih.gov |

| l-Proline | Three-component reaction | Green catalyst, aqueous medium | rsc.org |

Sustainable and Green Chemistry Methodologies in 2H-Pyran-2-one Preparation

The synthesis of the core 2H-pyran-2-one ring, a key structural component, has been a focal point for the application of green chemistry principles. These methodologies aim to reduce environmental impact by utilizing safer solvents, minimizing energy consumption, and employing catalytic systems.

A prominent green approach involves multicomponent reactions (MCRs) in environmentally benign solvents. One such method describes the synthesis of functionalized 2-amino-4H-pyrans using urea as a low-cost and biodegradable organo-catalyst. acs.org This reaction proceeds efficiently in an aqueous ethanol (B145695) medium at room temperature, featuring high atom economy and easy product isolation without the need for chromatographic purification. acs.org The protocol involves the tandem Knoevenagel cyclocondensation of an aldehyde, malononitrile, and a C-H-activated acidic compound. acs.org

Another sustainable strategy involves conducting reactions "on-water," which leverages the unique properties of water to accelerate reaction rates and improve yields. An efficient, one-pot synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans, which are structurally related to the target compound, has been developed in water. nih.gov This method avoids the use of harmful metal catalysts or hazardous reagents and simplifies product purification to a simple wash with lukewarm water. nih.gov

Furthermore, the use of visible-light-driven photocatalysis represents a significant advancement in green synthesis. An organocatalytic aerobic oxidation method using eosin (B541160) Y has been developed for creating substituted pyrimidines and benzoxazoles, showcasing how light can be used as a clean energy source to drive chemical transformations. rsc.org Natural products and their derivatives, such as betaine (B1666868) and guanidine (B92328) carbonate, have also been employed as catalysts for the one-pot, two-step synthesis of bioactive pyridone derivatives, further emphasizing the shift towards sustainable and natural catalytic systems. dundee.ac.uk

Table 1: Comparison of Green Synthetic Methodologies for Pyran and Pyridone Scaffolds

| Methodology | Catalyst | Solvent | Conditions | Key Advantages | Ref |

|---|---|---|---|---|---|

| Multicomponent Reaction | Urea | Aqueous Ethanol | Room Temperature | Low-cost catalyst, high atom economy, no chromatography | acs.org |

| On-Water Synthesis | CTAB / Base | Water | 80-90 °C | Environmentally benign, simple work-up, reusable medium | nih.gov |

| Photocatalytic Oxidation | Eosin Y | Acetonitrile | Visible Light, Room Temp | Uses light as energy source, aerobic oxidation | rsc.org |

| Natural Product Catalysis | Betaine / Guanidine Carbonate | Ethanol | Room Temperature | Utilizes natural, biodegradable catalysts | dundee.ac.uk |

Derivatization and Functionalization of the this compound Scaffold

The this compound molecule possesses multiple reactive sites—the amino group, the pyridyl moiety, and the pyranone ring—each offering distinct opportunities for chemical modification to generate a diverse range of derivatives.

Modifications at the Amino Group

The amino group at the C-3 position is a versatile handle for functionalization. It is often introduced in a protected form, such as a benzoylamino group, during synthesis. researchgate.netumich.edu This benzoyl protective group can be subsequently removed by heating in concentrated sulfuric acid to yield the free 3-amino derivative in high yields. researchgate.netumich.edu This deprotection step highlights the accessibility of the amino group for further reactions.

The amino group can undergo a variety of chemical transformations common to primary amines. For instance, it can be oxidized to form nitro derivatives. Furthermore, drawing analogies from similarly structured heterocyclic systems like 3-aminothieno[2,3-b]pyridines, the amino group is expected to react with various electrophilic reagents. These include one-carbon electrophiles such as carbon disulfide, phenyl isothiocyanate, and ethyl chloroformate, which would lead to the formation of dithiocarbamates, thioureas, and carbamates, respectively. researchgate.net It can also react with aldehydes and ketones to form Schiff bases or participate in cyclocondensation reactions to build fused heterocyclic rings. researchgate.net

Reactions Involving the Pyridyl Moiety

The pyridin-2-yl substituent offers another site for structural modification. The pyridine (B92270) ring is generally considered electron-deficient and can undergo specific substitution reactions. While generally resistant to electrophilic substitution compared to benzene (B151609), it can undergo such reactions under certain conditions. More characteristically, the pyridine ring is susceptible to nucleophilic substitution, particularly if a leaving group is present.

A powerful method for functionalizing pyridyl moieties is through metal-catalyzed cross-coupling reactions. For example, a standard Suzuki cross-coupling reaction can be used to introduce various aromatic and heteroaromatic groups at a halogenated position on the pyridine ring. researchgate.net This demonstrates that if 3-Amino-6-(halopyridin-2-yl)-2H-pyran-2-one were used as a precursor, a wide array of substituents could be appended to the pyridyl ring, significantly expanding the chemical space of the scaffold.

Transformations at the Pyranone Ring System

The 2H-pyran-2-one ring itself is a highly reactive entity, susceptible to a variety of transformations. clockss.org The ring system possesses three electrophilic centers at positions C-2, C-4, and C-6, making it vulnerable to nucleophilic attack. clockss.org These reactions often result in ring-opening, followed by rearrangement and cyclization to form new carbocyclic or heterocyclic systems, as the pyranone ring is difficult to regenerate. clockss.orgresearchgate.net

The nature of the nucleophile dictates the final product. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 1,4-dihydropyridazines or 1,3-diaminopyridin-2-ones, depending on the substitution pattern of the starting pyranone. clockss.org The presence of a free amino group at the C-3 position, as in the title compound, can influence the reaction pathway, potentially directing the cyclization to yield different products compared to non-aminated pyranones. clockss.org

Besides nucleophilic attack, the 2H-pyran-2-one ring can participate in other reactions. Its conjugated diene system allows it to act as a diene component in Diels-Alder reactions, providing a route to various bicyclic products. clockss.org The ring also exhibits some aromatic character, demonstrated by its ability to undergo electrophilic substitution reactions like nitration and halogenation, which typically occur at the C-3 and C-5 positions. clockss.org

Table 2: Ring Transformation Reactions of 2H-Pyran-2-one Derivatives with Nucleophiles

| Nucleophile | Resulting System | Description | Ref |

|---|---|---|---|

| Ammonia, Amines | Quinolines, Pyridin-2-ones | The nitrogen nucleophile attacks the pyranone ring, leading to ring opening and re-cyclization into a nitrogen-containing heterocycle. | clockss.org |

| Hydrazine Hydrate | Dihydropyridazines | Hydrazine acts as a dinucleophile, attacking electrophilic centers (e.g., C-2 and C-6) to form a new six-membered ring. | clockss.org |

| Hydroxylamine (B1172632) | Isoxazoles / Pyridinones | Depending on reaction conditions, hydroxylamine can lead to different heterocyclic scaffolds. | researchgate.net |

| Carbon Nucleophiles | Aromatic Systems | Carbanions can induce ring transformation to prepare various aromatic systems, which often act as fluorophores. | researchgate.net |

Reaction Mechanisms and Reactivity Profiles of 3 Amino 6 Pyridin 2 Yl 2h Pyran 2 One

Electrophilic and Nucleophilic Reactivity of the Pyranone Ring

The 2H-pyran-2-one scaffold is a unique heterocyclic system that exhibits a dualistic chemical nature, participating in both electrophilic and nucleophilic reactions. clockss.org The presence of a conjugated lactone structure imparts significant resonance stabilization. researchgate.net This electronic delocalization, influenced by the substituents, governs the reactivity of the ring.

The 2H-pyran-2-one ring is notably susceptible to nucleophilic attack due to the presence of three primary electrophilic centers. clockss.orgumich.edu These positions are the carbonyl carbon (C-2), and the vinylic carbons at the C-4 and C-6 positions. clockss.orgresearchgate.net The electron-withdrawing nature of the carbonyl group makes the conjugated system an excellent Michael acceptor, predisposing the C-4 and C-6 positions to attack by soft nucleophiles. researchgate.net

| Position | Type | Activating Factors | Common Outcome |

|---|---|---|---|

| C-2 | Carbonyl Carbon | Polarity of C=O bond | Ring-opening |

| C-4 | Vinylic Carbon | Conjugation with carbonyl (Michael acceptor) | Ring-opening/Rearrangement |

| C-6 | Vinylic Carbon | Adjacent to ring oxygen, conjugation with carbonyl, pyridinyl substituent | Ring-opening/Rearrangement |

Despite its general electron-deficient nature, the 2H-pyran-2-one ring can undergo electrophilic substitution, which is considered evidence of its limited aromatic character. clockss.org These substitutions typically occur at the C-3 and C-5 positions, which possess the highest electron density. clockss.org In the case of 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one, the C-3 position is already substituted with an amino group. This powerful electron-donating group would strongly activate the ring towards electrophiles, primarily directing them to the C-5 position. However, the amino group itself can be a site of electrophilic attack or oxidation. Furthermore, the pyridinyl substituent can also undergo its own electrophilic substitution reactions, though typically under different conditions than the pyranone ring.

Ring-Opening and Rearrangement Reactions

A hallmark of pyran-2-one chemistry is the propensity to undergo ring-opening and subsequent rearrangement or recyclization reactions, particularly when treated with nucleophiles.

Carbanions, acting as potent carbon nucleophiles, are highly effective reagents for inducing ring transformations of 2H-pyran-2-ones. rsc.org These reactions provide a powerful synthetic route to a variety of highly functionalized and complex carbocyclic and heterocyclic structures. rsc.orgthieme-connect.com The general mechanism involves the initial nucleophilic attack of the carbanion, often generated from a ketone or other active methylene (B1212753) compound under basic conditions, at an electrophilic center of the pyranone ring, typically the C-6 position. thieme-connect.com This is followed by an intramolecular cyclization and subsequent rearrangement, which often involves decarboxylation, to yield a new ring system. thieme-connect.com These domino processes can lead to the one-pot synthesis of diverse structures like annulated biaryls, 2-tetralones, and various heteroarenes. rsc.orgthieme-connect.comresearchgate.netdocumentsdelivered.com

| Carbanion Source | Pyran-2-one Substrate | Product Class | Reference |

|---|---|---|---|

| Cycloalkanones | Functionalized 2H-pyran-2-ones | Annulated Unsymmetrical Biaryls | rsc.org |

| Tetrahydrothiopyran-4-one | 6-Aryl-2H-pyran-2-ones | Dihydro-1H-isothiochromenes | researchgate.net |

| 1,4-Cyclohexanedione monoethylene ketal | Functionalized 2H-pyran-2-ones | 2-Tetralones (after hydrolysis) | thieme-connect.com |

A wide array of nucleophiles can induce the cleavage of the pyran-2-one ring. clockss.orgresearchgate.net These reactions are fundamental to the synthetic utility of pyran-2-ones as building blocks. researchgate.net Nitrogen-based nucleophiles such as ammonia, primary and secondary amines, and hydrazines are commonly employed. researchgate.net The reaction pathway depends on the structure of both the pyranone and the nucleophile. For instance, reaction with dinucleophiles like hydrazines can lead to the opening of the pyranone ring followed by recyclization to form new heterocyclic systems such as pyrazol-3-ones. beilstein-journals.orgnih.gov The initial step is typically the attack of the nucleophile on one of the ring's electrophilic carbons (C-2, C-4, or C-6), which disrupts the conjugated system and leads to the scission of the lactone C-O bond. clockss.orgnih.gov The resulting open-chain intermediate then undergoes intramolecular reactions to form a more stable cyclic product. researchgate.net

2H-pyran systems are known to exist in equilibrium with their valence isomers, which are open-chain (Z)-dienones or, more specifically, 1-oxatrienes. researchgate.netnih.govnih.gov This equilibrium is a reversible, thermally or photochemically controlled 6π-electrocyclization process. nih.gov The position of this equilibrium is sensitive to several factors, including the substitution pattern on the ring and steric effects. nih.gov Steric destabilization of the planar dienone form tends to shift the equilibrium toward the cyclic 2H-pyran. nih.govresearchgate.net For this compound, the fused ring-like stability of the lactone and the substitution pattern likely favor the closed-ring pyran form under normal conditions. However, the potential for this valence isomerization is an important underlying aspect of its reactivity, as reactions could potentially proceed through the transient open-chain tautomer. Studies on related systems, such as 2,4,6-trimethyl-2H-pyran, have provided fundamental insights into the kinetics and thermodynamics of this isomerization process. acs.org

Pericyclic Reactions: Diels-Alder Cycloadditions

The Diels-Alder reaction, a cornerstone of synthetic chemistry for forming six-membered rings, is a prominent feature of 2H-pyran-2-one chemistry. The electronic nature and inherent strain of the pyranone ring system dictate its role and efficiency in these cycloadditions.

3-Amino-2H-pyran-2-ones as Dienes in [4+2] Cycloadditions

3-Acylamino-2H-pyran-2-ones are well-established as effective dienes for a wide array of Diels-Alder reactions. chim.it While the 2H-pyran-2-one core can be viewed as a cyclic diene, it also possesses a degree of aromatic character, which can increase the activation energy required for the reaction compared to non-aromatic dienes. chim.it This often necessitates harsher reaction conditions, such as elevated temperatures, to overcome this stability. chim.itnih.gov

The presence of an amino or acylamino group at the C-3 position significantly influences the diene's reactivity. As an electron-donating group, it enriches the electron density of the pyranone system. chim.it Consequently, these compounds typically function as electron-rich dienes, favoring normal electron demand (NED) Diels-Alder reactions with electron-deficient dienophiles like alkynes and alkenes bearing electron-withdrawing groups. chim.itnih.gov The reactivity can be further tuned by substituents on both the diene and the dienophile, with varied electronic properties affecting the reaction conditions required for completion. chim.it Microwave-assisted conditions have also proven effective for promoting these cycloadditions. researchgate.net

Regioselectivity and Stereoselectivity in Cycloaddition Reactions

The selectivity of Diels-Alder reactions involving 3-amino-2H-pyran-2-ones is a critical aspect of their synthetic utility. Both regioselectivity (the orientation of addition with unsymmetrical dienophiles) and stereoselectivity (the spatial arrangement of the atoms in the product) are key considerations.

Regioselectivity: In cycloadditions with unsymmetrically substituted alkynes, a high degree of regioselectivity is often observed. The predominant, and frequently sole, regioisomer formed is the one where the substituent from the dienophile is positioned ortho to the 3-acylamino group in the final aromatic product. chim.it This outcome is consistent with theoretical predictions and can be qualitatively explained by the formation of zwitterionic intermediates. chim.itrsc.org Perturbations in the electron density of either the diene or the dienophile can lead to a marked increase in regioselectivity. chim.it

Stereoselectivity: When alkenes are used as dienophiles, the primary cycloadducts are 2-oxabicyclo[2.2.2]oct-5-ene derivatives. chim.itresearchgate.net The reaction can proceed to form different diastereomers, typically designated as endo and exo adducts. For instance, the cycloaddition of 3-phenylamino-5-bromo-2H-pyran-2-one with various dienophiles like methyl acrylate (B77674) and acrylonitrile (B1666552) yields cycloadducts as mixtures of endo and exo diastereomers, with the ratio depending on the specific dienophile used. ua.es The use of bifunctional organic catalysts, such as those derived from cinchona alkaloids, has been shown to achieve high diastereoselectivity and enantioselectivity in the Diels-Alder reactions of 2-pyrones, favoring the exo-adduct. nih.gov

| Diene | Dienophile | Conditions | Product Type | Selectivity Outcome |

| 3-Acylamino-2H-pyran-2-one | Unsymmetrical Alkyne | Thermal | Substituted Aniline (B41778) | Predominantly ortho regioisomer relative to the acylamino group. chim.it |

| 3-Phenylamino-5-bromo-2H-pyran-2-one | Methyl Acrylate | CH₂Cl₂, 100°C | 2-Oxabicyclo[2.2.2]octene | Mixture of endo/exo diastereomers. ua.es |

| 3-Hydroxy-2-pyrone | N-Alkylmaleimides | Cinchona Alkaloid Catalyst | 2-Oxabicyclo[2.2.2]octene | High diastereoselectivity (>97:3 dr) and enantioselectivity (up to 98% ee) for the exo-adduct. nih.gov |

| 3-Acylamino-2H-pyran-2-one | Dialkyl Acetylenedicarboxylate (B1228247) | 190°C, sealed vessel | Dialkyl 3-Acylaminophthalate | Not applicable (symmetrical dienophile). nih.gov |

Retro-Hetero-Diels-Alder Processes and Aromatic Product Formation

A characteristic feature of the Diels-Alder reactions of 2H-pyran-2-ones with alkynes is the subsequent transformation of the initial cycloadduct. The reaction does not typically stop at the bicyclic stage.

The initial [4+2] cycloaddition leads to the formation of a highly unstable bridged system, specifically a 2-oxabicyclo[2.2.2]octa-5,7-dien-3-one derivative. chim.it This intermediate is generally not isolated and spontaneously undergoes a retro-hetero-Diels-Alder reaction. chim.it This process involves the elimination of a stable small molecule, carbon dioxide (CO₂), from the bridged adduct. chim.itnih.gov The expulsion of CO₂ results in the formation of a highly substituted aromatic ring, typically an aniline or phthalate (B1215562) derivative, depending on the dienophile used. chim.itnih.gov This sequence provides a powerful and direct method for synthesizing polysubstituted aromatic compounds from heterocyclic precursors. acs.org Density functional theory (DFT) simulations have been used to study the mechanism of such retro-Diels-Alder reactions, confirming that in some cases the reaction proceeds in two steps via a zwitterionic intermediate, while in others it follows a concerted route. rsc.org

Domino and Cascade Reactions

The reactivity of this compound also extends to domino and cascade reactions, which are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. nih.govnih.gov These sequences offer significant advantages in terms of efficiency and atom economy.

Multistep Sequential Transformations

The Diels-Alder/retro-hetero-Diels-Alder sequence described above is itself a prime example of a domino process, where the initial cycloaddition triggers the subsequent elimination to form the final aromatic product. acs.org Beyond this intrinsic reactivity, pyranone scaffolds can be involved in other types of multistep transformations.

For instance, domino protocols have been developed for the synthesis of various pyran-annulated scaffolds. researchgate.net These often begin with an initial intermolecular reaction, such as a Knoevenagel condensation or Michael addition, which generates an intermediate that is poised for a subsequent intramolecular cyclization. researchgate.netacs.org While not all examples directly use 3-amino-2H-pyran-2-ones as starting materials, the principles are broadly applicable to the design of new synthetic routes. A plausible sequence for a substituted pyranone could involve an initial nucleophilic addition followed by ring-opening and a subsequent intramolecular cyclization to form a new heterocyclic system. imist.ma The strategic implementation of a series of cascade reactions has been shown to be a powerful method for rapidly constructing complex molecular frameworks. nih.gov

Mechanistic Intermediates in Domino Reactions

The rational design of domino reactions relies on understanding the transient intermediates that connect each step of the sequence.

In the context of pyranone chemistry, several key types of intermediates have been proposed:

Bridged Cycloadducts: As discussed, the 2-oxabicyclo[2.2.2]octa-5,7-dien-3-one is the crucial, albeit unstable, intermediate in the Diels-Alder/retro-Diels-Alder domino sequence. chim.it

Zwitterionic Intermediates: The regioselectivity of some Diels-Alder reactions has been explained by the formation of zwitterionic intermediates. rsc.org In other domino reactions, intermediates formed from the nucleophilic attack of a reagent can generate charged species that facilitate the next step in the cascade. rsc.org

Open-Chain Intermediates: The pyranone ring can be opened under the influence of a nucleophile, leading to an open-chain intermediate. acs.orgimist.ma This intermediate can then undergo an intramolecular cyclization to furnish a more stable final product, often a different heterocyclic or carbocyclic ring system. A proposed mechanism for the synthesis of 2-oxo-2H-pyrans from α-aroylketene dithioacetals involves an intermediate formed by nucleophilic attack, which then undergoes intramolecular O-cyclization. acs.org Similarly, the synthesis of 2H-pyrans from propargylic alcohols is thought to proceed through a cyclic 1-oxa-2,4,5-triene intermediate that rearranges to the final product. nih.gov

| Reaction Type | Reactants | Key Mechanistic Intermediates | Final Product |

| Diels-Alder/Retro-Diels-Alder | 3-Acylamino-2H-pyran-2-one + Alkyne | 2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one | Substituted Aniline chim.it |

| Domino Synthesis of 2-Oxo-2H-pyrans | α-Aroylketene dithioacetal + Malononitrile (B47326) | Michael Adduct, 2-Imino-2H-pyran | 2-Oxo-2H-pyran-3-carbonitrile acs.org |

| Domino Synthesis of Pyran-Annulated Scaffolds | Aldehyde + Malononitrile + Dimedone | Benzylidenemalononitrile (from Knoevenagel), Michael Adduct | 2-Amino-4H-benzo[b]pyran researchgate.net |

| Phosphine-Catalyzed Domino Reaction | Baylis-Hillman carbonate + β,γ-Unsaturated α-oxo-ester | 4,5-Dihydrofuran | Tetrasubstituted 2H-Pyran nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Amino 6 Pyridin 2 Yl 2h Pyran 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial relationships of protons and carbons within the molecule can be mapped out.

1D NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one displays distinct signals corresponding to the protons on the pyranone ring, the pyridine (B92270) ring, and the amino group. The aromatic region typically shows complex splitting patterns due to the coupling between adjacent protons on the pyridine ring. A broad singlet is characteristic of the amino (-NH₂) protons. rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The spectrum for this compound shows characteristic signals for the carbonyl carbon of the lactone, carbons of the pyridine ring, and the sp² carbons of the pyranone ring. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound Data reported in CDCl₃. rsc.org

| Atom Type | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H | 8.77 | Doublet, Pyridine H |

| ¹H | 8.08 | Doublet, Pyridine H |

| ¹H | 7.38-7.26 | Multiplet, Pyridine H |

| ¹H | 7.17 | Doublet, Pyran H |

| ¹H | 6.95 | Doublet, Pyran H |

| ¹H | 4.99 | Broad Singlet, -NH₂ |

| ¹³C | 147.5 | Pyridine C |

| ¹³C | 144.0 | Pyran C |

| ¹³C | 138.5 | Pyridine C |

| ¹³C | 136.1 | Pyridine C |

| ¹³C | 128.9 | Pyran C |

| ¹³C | 127.5 | Pyridine C |

| ¹³C | 121.4 | Pyridine C |

| ¹³C | 116.1 | Pyran C |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would show cross-peaks between the vicinal protons on the pyran ring and between the adjacent protons on the pyridine ring, confirming their respective substructures.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. epfl.ch It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For every C-H bond in the molecule, a cross-peak is observed.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds away). sdsu.edu This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the pyran ring protons to the carbons of the pyridine ring, establishing the connection between the two heterocyclic systems. It is also instrumental in identifying quaternary carbons (carbons with no attached protons) by observing their correlations to nearby protons. epfl.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The nominal molecular weight of this compound is 188.18 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₀H₈N₂O₂) with high accuracy. rsc.org

Under electron impact (EI) or electrospray ionization (ESI), the molecule will ionize to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation provides a characteristic fingerprint. Expected fragmentation pathways for this compound include:

Loss of Carbon Monoxide (CO): A common fragmentation for lactones and pyrones, leading to a fragment ion with m/z 160.

Fission of the Pyridine Ring: The pyridine ring can undergo characteristic cleavages.

Loss of Amino Group: Fragmentation involving the amino group can also occur. nih.gov

The analysis of these fragments helps to confirm the presence of the pyran-2-one ring and the pyridinyl substituent. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3500 - 3300 (typically two sharp bands) pressbooks.pub |

| α,β-Unsaturated Lactone | C=O Stretch | 1745 - 1715 nih.gov |

| Pyran/Pyridine Rings | C=C Stretch | 1600 - 1450 libretexts.org |

| Pyran/Pyridine Rings | C-H Aromatic Stretch | 3100 - 3000 libretexts.org |

The presence of a strong band around 1720 cm⁻¹ confirms the lactone carbonyl, while sharp peaks in the 3300-3500 cm⁻¹ region are definitive for the primary amino group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to its conjugation and chromophores. elte.hu The structure of this compound contains an extended π-conjugated system encompassing the pyridine ring and the aminopyranone moiety.

This extended conjugation allows for electronic transitions, primarily π → π* and n → π*, to occur upon absorption of UV or visible light. elte.hu

π → π transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.

The presence of these chromophores suggests that the compound will exhibit significant absorption in the near-UV range (200-400 nm). The exact wavelength of maximum absorbance (λ_max) is sensitive to the solvent and the specific substitution pattern on the aromatic rings. rsc.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

While specific crystal structure data for this compound is not available in the consulted literature, analysis of closely related structures provides insight into the expected parameters. nih.gov A crystallographic study would yield data such as:

Crystal System: e.g., Monoclinic, Orthorhombic, Triclinic.

Space Group: e.g., P2₁/c, P-1.

Unit Cell Dimensions: a, b, c (Å) and α, β, γ (°).

Molecular Geometry: Confirmation of the planarity of the ring systems and the dihedral angle between the pyranone and pyridine rings.

Intermolecular Interactions: Identification of hydrogen bonding networks (e.g., involving the amino group and the lactone carbonyl or pyridine nitrogen) and π-π stacking interactions in the crystal lattice. nih.gov

This information is invaluable for understanding the solid-state packing of the molecule and its potential physical properties.

Computational Chemistry and Theoretical Modeling of 3 Amino 6 Pyridin 2 Yl 2h Pyran 2 One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational studies for organic molecules like 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one. It offers a balance between accuracy and computational cost, making it ideal for investigating a wide range of molecular properties. DFT calculations are frequently employed to determine the fundamental electronic and structural characteristics of pyran-2-one and pyridine (B92270) derivatives. mdpi.comnih.govnih.gov

Geometry Optimization and Electronic Structure Calculations

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For pyran-2-one analogues, DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are used to find the minimum energy structure. mdpi.comnih.gov This process is typically followed by a vibrational frequency analysis to confirm that the optimized structure is a true energy minimum, indicated by the absence of imaginary frequencies. mdpi.com

These calculations provide key geometrical parameters like bond lengths, bond angles, and dihedral angles. For related heterocyclic systems, studies have shown that the pyran ring structure is often largely planar. tandfonline.com Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges are also determined. MEP maps are particularly useful as they reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions. j-cst.orgnih.gov For instance, in similar amino-substituted heterocycles, the nitrogen and oxygen atoms typically represent regions of negative potential, while the amino group hydrogens are areas of positive potential. academie-sciences.fr

Table 1: Representative Calculated Geometrical Parameters for a Pyran-Pyridyl Scaffold Note: This data is illustrative, based on typical values for related heterocyclic systems.

| Parameter | Bond / Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-N (amino) | 1.36 Å |

| Bond Length | C-C (ring junction) | 1.48 Å |

| Bond Angle | O=C-C | 125.0° |

| Bond Angle | C-N-H (amino) | 119.5° |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By computing the magnetic shielding tensors for the optimized molecular structure, researchers can obtain chemical shifts that often show excellent correlation with experimental values, aiding in the structural confirmation of synthesized compounds. mdpi.com

IR Spectroscopy: The vibrational frequencies calculated during the confirmation of the optimized geometry correspond to the vibrational modes of the molecule, which can be correlated with peaks in an experimental Infrared (IR) spectrum. These calculated frequencies help in assigning specific absorption bands to the corresponding functional group vibrations, such as C=O stretching, N-H bending, and C-N stretching.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting UV-Vis absorption spectra. mdpi.comresearchgate.net This analysis provides information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The calculations also identify the nature of the electronic transitions, often involving promotions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are central to understanding the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino-pyranone portion, while the LUMO may be distributed across the pyridine ring and the carbonyl group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative basis for comparing the reactivity of different derivatives and predicting their behavior in chemical reactions. j-cst.org

Table 2: Representative FMO Energies and Reactivity Descriptors Note: This data is illustrative, based on DFT calculations for analogous heterocyclic compounds.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.20 |

| LUMO Energy | ELUMO | -1.85 |

| Energy Gap | ΔE | 4.35 |

| Ionization Potential | I | 6.20 |

| Electron Affinity | A | 1.85 |

| Electronegativity | χ | 4.025 |

| Chemical Hardness | η | 2.175 |

Thermodynamic and Kinetic Parameters of Reactions

DFT calculations can be used to model reaction pathways and determine their thermodynamic and kinetic feasibility. By calculating the energies of reactants, transition states, and products, it is possible to determine key parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea). This information is vital for understanding reaction mechanisms, predicting product distributions, and designing new synthetic routes for pyran-2-one derivatives. imist.ma For example, these calculations can elucidate the mechanism of cyclization reactions or the relative stability of different tautomeric forms.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

While DFT provides a static, gas-phase picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a condensed phase like a solvent or in complex with a biomolecule. mdpi.com MD simulations for compounds like this compound can reveal crucial information about its behavior in aqueous environments and its interactions with biological targets. nih.gov

In a typical MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water), and the system's evolution is tracked over time (nanoseconds to microseconds) by solving Newton's equations of motion. This allows for the study of:

Solvation: How the molecule interacts with surrounding water molecules, including the formation and lifetime of hydrogen bonds. The interaction energy between the solute and solvent can be calculated to assess solubility. mdpi.com

Conformational Changes: How the molecule flexes and changes its shape in solution. For molecules with rotatable bonds, like the one connecting the pyran and pyridine rings, MD can explore the preferred dihedral angles.

Protein-Ligand Stability: When docked into a protein active site, MD simulations are essential for assessing the stability of the complex. tandfonline.comnih.gov Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to see if the binding pose is stable over time. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight which parts of the protein are most affected by ligand binding. nih.gov

In Silico Approaches to Molecular Interactions

In silico techniques encompass a broad range of computational methods used to predict how a molecule interacts with biological targets, such as enzymes or receptors. These approaches are fundamental in drug discovery and molecular biology.

Molecular docking is a primary in silico method used to predict the preferred binding orientation of a ligand within the active site of a protein. nih.govnih.gov For a molecule like this compound, docking studies could be performed against various protein targets to generate hypotheses about its mechanism of action. The docking process results in a binding score, which estimates the binding affinity (e.g., in kcal/mol), and a predicted binding pose. nih.gov Analysis of this pose reveals specific intermolecular interactions, such as:

Hydrogen Bonds: With amino acid residues like aspartate, glutamate, serine, or the peptide backbone.

Hydrophobic Interactions: Between the aromatic rings of the compound and nonpolar residues like leucine, valine, and phenylalanine.

Pi-Pi Stacking: Between the pyridine or pyran rings and aromatic residues like tyrosine or tryptophan. nih.gov

Beyond docking, other in silico methods include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. academie-sciences.frresearchgate.net These computational models use the molecular structure to estimate its drug-likeness and pharmacokinetic profile, helping to identify potential liabilities early in the drug development process.

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| Benzene (B151609) |

| Carbon disulphide |

| Dimethyl sulphate |

| Ethyl cyanoacetate |

| Leucine |

| Phenylalanine |

| Pyridine |

| Tryptophan |

| Tyrosine |

Molecular Docking Methodologies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is invaluable for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The methodologies for docking studies of pyran-2-one and pyridine derivatives often involve the use of sophisticated software such as AutoDock Vina, Schrödinger's Glide, or GOLD. nanobioletters.comresearchgate.net The process begins with the preparation of both the ligand and the target protein. For the ligand, this involves generating a 3D conformation and assigning appropriate atomic charges. For the protein, water molecules are typically removed, hydrogen atoms are added, and the binding site is defined.

Studies on analogous compounds, such as pyrano[2,3-c] pyrazole (B372694) and pyrano[3,2-c]pyridine derivatives, have shown that these molecules can form key interactions with protein active sites. nanobioletters.comekb.eg The amino group and the pyridinyl nitrogen of this compound are predicted to be key pharmacophoric features, likely participating in hydrogen bonding with amino acid residues like serine, cysteine, and glycine within a target's active site. nanobioletters.com The planar aromatic rings can also engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The results of molecular docking are typically evaluated using a scoring function, which provides an estimate of the binding affinity (often in kcal/mol). Visualization tools like Discovery Studio Visualizer or PyMOL are then used to analyze the specific interactions between the ligand and the protein. nanobioletters.com

Table 1: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Docking Software | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| AutoDock Vina | -8.5 | SER15, LYS45 | Hydrogen Bond |

| PHE102 | π-π Stacking | ||

| Glide | -9.2 | GLY16, CYS100 | Hydrogen Bond |

| TYR105 | π-π Stacking |

Note: The data in this table is representative and intended for illustrative purposes, based on typical findings for structurally similar compounds.

Virtual Screening and Computational Lead Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The 2H-pyran-2-one scaffold is recognized as a valuable starting point for the development of novel heterocyclic compounds in medicinal chemistry. researchgate.net

In a virtual screening campaign, the structure of this compound could be used as a query to search for similar compounds in large chemical databases like ZINC, ChemBridge, or Enamine. mdpi.com This process, often referred to as ligand-based virtual screening or scaffold hopping, aims to identify novel chemotypes with similar pharmacophoric features. mdpi.com

Alternatively, a structure-based virtual screening approach can be employed where a library of compounds is docked into the active site of a target protein. The compounds are then ranked based on their predicted binding affinities and interaction patterns. This methodology has been successfully applied to identify inhibitors for various targets using scaffolds like pyridin-2-one. nih.gov

The most promising candidates from virtual screening, often referred to as "hits," would then be subjected to further computational analysis, including more rigorous docking protocols and molecular dynamics simulations, before being prioritized for experimental testing.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical signal processing and laser technology. ias.ac.in Organic molecules with extended π-conjugated systems and strong donor-acceptor groups often exhibit significant NLO properties. ias.ac.in The structure of this compound, with its electron-donating amino group and electron-withdrawing pyridinyl and carbonyl moieties connected through a π-system, suggests it may possess interesting NLO characteristics.

Theoretical predictions of NLO properties are typically performed using quantum chemical methods, particularly Density Functional Theory (DFT). ias.ac.in The calculations involve optimizing the molecular geometry and then computing various electronic properties. The key parameters for evaluating NLO activity are the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net

For pyridine derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable predictions of NLO properties. The computed values are often compared to a standard NLO material, such as urea (B33335), to gauge their potential. Theoretical studies on related heterocyclic systems have demonstrated that intramolecular charge transfer from the donor to the acceptor part of the molecule is a key factor in determining the magnitude of the NLO response. nih.gov

Table 2: Predicted Non-Linear Optical Properties of this compound

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 5.8 D |

| Mean Polarizability | <α> | 1.8 x 10⁻²³ esu |

| First Hyperpolarizability | β | 3.5 x 10⁻³⁰ esu |

Note: The data in this table is representative and intended for illustrative purposes, based on DFT calculations for structurally analogous molecules.

Research Applications of 3 Amino 6 Pyridin 2 Yl 2h Pyran 2 One As a Synthetic Building Block and in Functional Materials

Scaffold for the Synthesis of Novel Heterocyclic Systems

The 2H-pyran-2-one ring is a well-established building block in organic synthesis due to its susceptibility to nucleophilic attack and its ability to participate in various cycloaddition and rearrangement reactions. acs.orgresearchgate.net The presence of the 3-amino group in 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one further enhances its utility, providing a handle for a multitude of chemical transformations. The pyran-2-one nucleus can undergo ring-opening upon reaction with various nucleophiles, leading to the formation of different heterocyclic structures. researchgate.netimist.ma

Pyrroles and Pyridones

The transformation of 2-pyranones into other heterocyclic systems like pyrroles and pyridones is a synthetically valuable strategy. The reaction of 2-pyrones with amines can lead to the formation of pyridones. acs.org Specifically, 3-hydroxy-2-pyrones, which are masked 1,4-dicarbonyl compounds, react efficiently with primary amines to yield N-substituted pyrrole (B145914) carboxylic acid derivatives under sustainable, solvent-free conditions. acs.org While this reactivity is demonstrated for 3-hydroxy-2-pyrones, the underlying principle of the pyran ring acting as a precursor to a 1,4-dicarbonyl system is broadly applicable in Paal-Knorr type pyrrole syntheses. acs.org

Furthermore, multicomponent reactions provide an efficient route to highly substituted pyridones. For instance, a one-pot, two-step synthesis has been developed for 6-amino-2-pyridone-3,5-dicarbonitriles, showcasing the construction of the pyridone core from simpler starting materials. nih.gov The general applicability of multicomponent strategies for synthesizing 2-pyridone-containing heterocycles is well-documented, often involving the reaction of aldehydes, active methylene (B1212753) compounds, and an amine source. nih.govresearchgate.netorganic-chemistry.org The 3-amino group on the this compound scaffold can be envisioned to participate in or direct such transformations toward complex pyridone and pyrrole structures.

| Starting Material Class | Reagents | Resulting Heterocycle | General Method | Reference |

|---|---|---|---|---|

| 3-Hydroxy-2-pyrones | Primary Amines | N-substituted Pyrroles | Paal-Knorr type reaction | acs.org |

| Aldehydes, Malononitrile (B47326), 4-Hydroxy-2-pyridone | Triethylamine | Pyrano[3,2-c]pyridones | Three-component reaction | nih.gov |

| p-Tolualdehyde, Malononitrile, N-benzyl cyanoacetamide | Guanidine (B92328) carbonate | 6-Amino-2-pyridone-3,5-dicarbonitriles | One-pot two-step reaction | nih.gov |

| N-tosylimines, DMAD, Isocyanides | - | 2-Aminopyrroles | Three-component reaction | organic-chemistry.org |

Pyrazoles and Isoxazoles

The pyran-2-one ring serves as a versatile synthon for five-membered heterocycles like pyrazoles and isoxazoles. The general strategy involves the ring-opening of the pyranone by a dinucleophile, followed by intramolecular cyclization. The reaction of pyran-2-one derivatives with hydrazine (B178648) and its derivatives is a common and effective method for constructing the pyrazole (B372694) ring. researchgate.netimist.ma Similarly, reaction with hydroxylamine (B1172632) hydrochloride yields isoxazole (B147169) derivatives. researchgate.netyoutube.com

These transformations typically proceed via nucleophilic attack at the C6 or C2 position of the pyranone ring, leading to the opening of the lactone. The resulting intermediate contains the necessary functionality to cyclize into the desired five-membered heterocyclic system. For example, the condensation of hydrazine with β-ketonitriles, which can be derived from aminopyranones, is a primary route to 3(5)-aminopyrazoles. chim.it Multicomponent reactions involving hydrazines, aldehydes, and active methylene compounds are also widely employed to create complex pyranopyrazoles, which are pyran-fused pyrazole systems. nih.gov

| Target Heterocycle | Key Reagent | General Reaction with Pyranone Core | Example Synthesis | Reference |

|---|---|---|---|---|

| Pyrazoles | Hydrazine Hydrate (B1144303) | Ring opening followed by cyclization | Condensation with β-ketonitriles | researchgate.netchim.it |

| Isoxazoles | Hydroxylamine HCl | Ring opening followed by cyclization | Reaction with 1,3-dicarbonyl compounds | researchgate.netyoutube.com |

| 3,5-disubstituted Pyrazoles | Hydrazine Hydrate | Reaction with malonohydrazide derivatives | Solvothermal conditions | nih.gov |

| Pyrano[2,3-c]pyrazoles | Phenylhydrazine, Malononitrile, Ethyl Acetoacetate | Four-component reaction with benzyl (B1604629) alcohols | Catalyzed by sulfonated amorphous carbon and eosin (B541160) Y | nih.gov |

Fused Polycyclic Heterocycles (e.g., Quinolines, Indolizines, Phthalates, Benzimidazoles)

The structural framework of this compound is an excellent starting point for building fused polycyclic systems, which are core structures in many natural products and pharmaceuticals.

Quinolines: The synthesis of quinoline (B57606) derivatives, particularly pyrano[3,2-c]quinolines, is a significant application of pyranone chemistry. These fused systems are often prepared through multicomponent reactions involving a 4-hydroxy-2-quinolone, an aldehyde, and an active methylene compound like malononitrile. nih.govresearchgate.net Microwave-assisted methods have been shown to improve yields and reduce reaction times for these syntheses. nih.gov The pyranone moiety can be constructed onto a pre-existing quinolone core, demonstrating the synthetic synergy between these two heterocyclic systems. slideshare.netnih.gov

Indolizines: Indolizines, N-fused bicyclic heterocycles, can also be accessed from pyranone precursors. While direct synthesis from this compound is less common, the general strategies for indolizine (B1195054) synthesis often involve cycloaddition reactions of pyridinium (B92312) ylides with dipolarophiles. ijettjournal.org The pyridinyl group in the title compound could be activated to form such a ylide, which could then react intramolecularly or with an external reagent to form the indolizine core. Recently, the pyrido[3,2-b]indolizine scaffold has been designed as a tunable fluorescent platform, highlighting the importance of this fused system in materials science. nih.gov

Phthalates: Phthalates are diesters of benzene-1,2-dicarboxylic acid. A plausible route to substituted benzene (B151609) rings, and thus potentially to phthalates, from 2H-pyran-2-ones is through a Diels-Alder reaction. The pyran-2-one acts as the diene, reacting with a suitable dienophile, such as an alkyne. This [4+2] cycloaddition is typically followed by the extrusion of carbon dioxide to form a substituted aromatic ring. researchgate.netrsc.org To generate a phthalate (B1215562) precursor directly, a dienophile like dimethyl acetylenedicarboxylate (B1228247) would be required, which would introduce the two necessary ester groups into the newly formed benzene ring.

Benzimidazoles: The synthesis of benzimidazoles from 2-pyran-one derivatives is a known transformation. researchgate.netimist.ma The standard method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. researchgate.netjyoungpharm.orgorganic-chemistry.org In the context of pyranones, the reaction proceeds through the nucleophilic attack of the diamine, leading to ring opening and subsequent cyclization to form the benzimidazole (B57391) ring. For example, 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones react with o-phenylenediamine under microwave irradiation to afford 3-(benzimidazoyliden-2-yl)-6-methyl-2H-pyran-2,4-(3H)-dione derivatives. imist.ma This demonstrates a clear pathway for converting a pyranone scaffold into a fused benzimidazole system.

Development of Fluorescent Probes and Optical Materials

The inherent conjugation and rigid structure of the 2H-pyran-2-one core make it an attractive scaffold for the design of fluorescent molecules. When appropriately substituted, these compounds can exhibit interesting photophysical properties, such as high quantum yields and large Stokes shifts, which are desirable for applications in optical materials and as fluorescent probes for bioimaging. nih.govnih.gov

Design Principles for Pyranone-Based Fluorophores

The design of effective fluorophores based on the pyranone scaffold relies on established principles of chromophore engineering. The fluorescence properties are highly dependent on the electronic nature and position of substituents on the pyranone ring.

Extended π-Conjugation: Fusing the pyranone ring with other aromatic systems, such as indoles or quinolines, extends the π-conjugated system. This extension typically leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. nih.gov

Electron Donating and Withdrawing Groups: The introduction of electron-donating groups (EDGs), like the amino group in the title compound, and electron-withdrawing groups (EWGs) can create a "push-pull" system. This intramolecular charge transfer (ICT) character in the excited state is a key design principle for creating fluorophores with high sensitivity to their environment (solvatochromism) and large Stokes shifts. researchgate.net

Structural Rigidity: Fused, rigid structures tend to have higher fluorescence quantum yields because they minimize non-radiative decay pathways, such as those involving molecular vibrations and rotations. The annulation of additional rings to the pyranone core, as seen in pyranoindoles and pyranoquinolines, enhances this rigidity. nih.govnih.gov

Targeting Moieties: For applications as fluorescent probes, the scaffold can be functionalized with specific groups that can interact with biological targets or respond to changes in the cellular environment, such as pH or the presence of specific ions or molecules. thno.org For example, lipophilic cationic groups like quaternized pyridine (B92270) can be used to target mitochondria. thno.org

Photophysical Property Engineering and Characterization

The engineering of photophysical properties involves the strategic chemical modification of the core fluorophore and the detailed characterization of its optical behavior. For pyranone-based systems, properties such as absorption and emission maxima, fluorescence quantum yield (ΦF), and Stokes shift are paramount.

Studies on related 3-aminopyridin-2(1H)-ones, which are structural analogues, have shown that these compounds can be effective phosphors with quantum yields as high as 0.78. researchgate.net The photophysical properties are often highly sensitive to the solvent environment. For instance, 3-amino BODIPY dyes, which also feature a core amino group, exhibit properties that are highly dependent on solvent polarity and acidity. researchgate.net

The characterization of pyranoindole congeners revealed that these fused systems can have moderate to high quantum yields (30-89%) and significantly large Stokes shifts (9000-15,000 cm⁻¹). nih.gov This large separation between absorption and emission maxima is beneficial for minimizing self-absorption in fluorescence measurements. The observed positive solvatochromism in these compounds, where the emission shifts to longer wavelengths in more polar solvents, was analyzed using the Lippert-Mataga equation to understand the change in dipole moment between the ground and excited states. nih.gov Such characterization is crucial for tailoring the fluorophore for specific applications, whether as a solid-state emitter or a sensitive probe in solution.

| Fluorophore Class | Key Structural Feature | Observed Photophysical Properties | Reference |

|---|---|---|---|

| Pyrano[3,2-f] and [2,3-g]indoles | Fused indole (B1671886) and pyranone rings | Quantum yields: 30-89%; Large Stokes shifts (9000-15,000 cm⁻¹) | nih.gov |

| 3-Aminopyridin-2(1H)-ones | Amino-substituted pyridone | High quantum yields (up to 0.78) | researchgate.net |

| 3-Amino BODIPY Dyes | Amino-substituted dipyrromethene core | Properties are highly dependent on solvent polarity and acidity | researchgate.net |

| Pyrido[3,2-b]indolizine | Fused pyridine and indolizine rings | Tunable emission from blue to red; visible light absorption | nih.gov |

Applications in Analytical Chemistry and Imaging Techniques

The structural characteristics of this compound, particularly the presence of the amino group and the conjugated π-system, suggest its potential as a scaffold for the development of fluorescent chemosensors and imaging agents. While direct studies on this specific compound are limited, research on analogous 2-aminopyridine (B139424) and pyranone derivatives provides strong evidence for its applicability in these areas.

Fluorescent Chemosensors:

The development of fluorescent sensors for the detection of ions and small molecules is a significant area of analytical chemistry. The fluorescence properties of many organic molecules are sensitive to their local environment and can be modulated by interactions with specific analytes. The amino group on the pyranone ring of this compound can act as a binding site for metal ions or a protonation site, which could, in turn, affect the electronic properties of the conjugated system and lead to changes in its fluorescence emission.

For instance, derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been successfully employed as fluorescent molecular sensors for monitoring various photopolymerization processes. mdpi.com These sensors exhibit high sensitivity, with their fluorescence spectra shifting in response to changes in the polarity and microviscosity of the medium during polymerization. mdpi.com The changes in fluorescence characteristics, such as shifts in emission wavelength, are key to their function as probes. mdpi.com The absorption maxima for these types of compounds are typically in the near-UV range, which is suitable for fluorescence applications. mdpi.com

Furthermore, research on 2,6-bis(2-anilinoethynyl)pyridine scaffolds has demonstrated their potential as anion sensors, with a distinct fluorescence response observed in the presence of specific anions like chloride. nih.govsigmaaldrich.com The systematic variation of functional groups on these scaffolds allows for the fine-tuning of their fluorescent properties. nih.govsigmaaldrich.com This principle suggests that modifications of the 3-amino group or the pyridine ring of this compound could lead to the development of selective and sensitive fluorescent chemosensors for various analytes.

Table 1: Spectroscopic Data of Representative Aminopyridine-based Fluorescent Sensors

| Sensor Derivative | Monomer System | Change in Fluorescence | Sensitivity | Reference |

| 2-amino-6-(4-cyanophenyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile (S5) | Tri(propylene glycol) diacrylate (TPGDA) | Shift to shorter wavelengths | High | mdpi.com |

| 2-amino-6-(4-methoxyphenyl)-4-(4-cyanophenyl)pyridine-3-carbonitrile (S6) | Tri(propylene glycol) diacrylate (TPGDA) | Shift to shorter wavelengths | Slightly lower than S5 | mdpi.com |

Imaging Techniques:

The core structure of this compound is also a promising platform for the design of probes for biological imaging. Fluorescent probes are essential tools in cell biology and diagnostics. By attaching specific targeting moieties to the 3-amino group, it may be possible to direct the molecule to particular cellular compartments or biomolecules. The inherent fluorescence of the pyranone core, or a fluorophore attached to it, would then allow for visualization using fluorescence microscopy.

Studies on other heterocyclic systems, such as those based on ruthenium(II)-terpyridine cores with peripheral amino groups, have shown their ability to selectively sense biologically important molecules like ATP in aqueous environments through fluorescence. researchgate.net This highlights the potential of incorporating amino-functionalized heterocyclic compounds into imaging probes.

Precursor in Materials Science Research (e.g., Polymer Chemistry, Optoelectronics)

The bifunctional nature of this compound, possessing both a reactive amino group and a polymerizable pyranone ring, makes it an attractive monomer or precursor for the synthesis of novel functional polymers.

Polymer Chemistry:

The amino group of this compound can be utilized in various polymerization reactions, such as polycondensation or as a site for grafting onto existing polymer backbones. For example, pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives have been synthesized and have shown interesting antimicrobial and fluorescent properties. mdpi.com The pyridine moiety, in these cases, enhances the properties of the resulting polymer. mdpi.com

Moreover, research on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives has demonstrated their dual role as not only fluorescent sensors but also as co-initiators in photopolymerization processes. mdpi.com These compounds can accelerate cationic photopolymerization when used with diphenyliodonium (B167342) salts, especially under near-UV light. mdpi.com This suggests that this compound could potentially be used to initiate or modify polymerization reactions, leading to polymers with tailored properties.

Table 2: Polymerization Data for a Representative Aminopyridine Derivative

| Monomer | Photoinitiating System | Conversion Level | Irradiation Time | Reference |

| Triethylene glycol divinyl ether (TEGDVE) | Diphenyliodonium hexafluorophosphate (B91526) (1% wt) + 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivative (0.1% wt) | ~85% | 50 s | mdpi.com |

Optoelectronics:

The extended π-conjugated system of this compound suggests its potential for use in the development of optoelectronic materials. Polymers containing such conjugated moieties can exhibit interesting electronic and optical properties, making them suitable for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors.

Radical polymers, which have open-shell electronic structures, are being explored for their charge transport mechanisms and optical properties in solid-state conducting materials. rsc.org While this compound is not a radical itself, its incorporation into larger conjugated polymer chains could influence the electronic properties of the final material. The synthesis and study of polymers incorporating this pyranone derivative could lead to new materials with tailored optoelectronic characteristics. The investigation of 2,6-bis(2-anilinoethynyl)pyridine scaffolds for their optoelectronic properties further supports the potential of pyridine-containing conjugated systems in this field. nih.govsigmaaldrich.com

Structure Reactivity and Structure Function Correlations in 2h Pyran 2 One Chemistry

Influence of Substituents on Reaction Pathways and Selectivity

The reactivity of the 2H-pyran-2-one scaffold is profoundly influenced by the nature of the substituents attached to the ring. In the case of 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one, the amino group at the C-3 position and the pyridin-2-yl group at the C-6 position exert opposing electronic effects that govern its chemical behavior.

The amino group (-NH₂) at the C-3 position, being a strong electron-donating group (EDG) through resonance, increases the electron density of the pyranone ring. This enamine-like character makes the C-4 position particularly nucleophilic. Conversely, the pyridin-2-yl group at C-6 is generally considered an electron-withdrawing group (EWG) due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution or addition reactions.

The presence of these substituents can direct reaction pathways. For instance, in reactions with electrophiles, the attack is likely to be directed towards the electron-rich positions of the molecule. The amino group can also act as a nucleophile itself. In contrast, reactions involving nucleophiles might target the carbonyl carbon (C-2) or the C-6 position, influenced by the pyridinyl moiety.